6-chloro-1H-benzimidazole-2-sulfonyl chloride
Description
6-Chloro-1H-benzimidazole-2-sulfonyl chloride (CAS: 109113-97-5) is a heterocyclic compound featuring a benzimidazole core substituted with a chlorine atom at the 6-position and a sulfonyl chloride group at the 2-position. Its structure combines the aromatic stability of benzimidazole with the reactivity of the sulfonyl chloride group, making it valuable in pharmaceutical intermediates and drug discovery pipelines.
Properties
Molecular Formula |
C7H4Cl2N2O2S |
|---|---|
Molecular Weight |
251.09 g/mol |
IUPAC Name |
6-chloro-1H-benzimidazole-2-sulfonyl chloride |
InChI |
InChI=1S/C7H4Cl2N2O2S/c8-4-1-2-5-6(3-4)11-7(10-5)14(9,12)13/h1-3H,(H,10,11) |
InChI Key |
ULROCJXAHJCIMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1H-benzimidazole-2-sulfonyl chloride typically involves the chlorination of benzimidazole derivatives. One common method is the reaction of 6-chloro-1H-benzimidazole with chlorosulfonic acid, which results in the formation of the sulfonyl chloride group. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of 6-chloro-1H-benzimidazole-2-sulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the chlorination and sulfonation reactions efficiently. The product is then purified through crystallization or distillation to achieve the required quality for commercial use.
Chemical Reactions Analysis
Types of Reactions
6-chloro-1H-benzimidazole-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Scientific Research Applications
6-chloro-1H-benzimidazole-2-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 6-chloro-1H-benzimidazole-2-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical reactions to form new compounds with desired properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzimidazole Sulfonyl Chlorides
a. 6-Chloro-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride
- Structure : Differs by an oxo group at the 2-position and sulfonyl chloride at the 5-position.
- Reactivity : The oxo group reduces electrophilicity at the 2-position compared to 6-chloro-1H-benzimidazole-2-sulfonyl chloride, altering its sulfonylating efficiency.
- Applications : Primarily used in synthesizing sulfonamides for antimicrobial agents .
b. 3,4-Dichloro-2-methoxybenzenesulfonyl chloride
- Structure : A benzene ring with dichloro, methoxy, and sulfonyl chloride substituents.
- Key Differences : Lacks the benzimidazole core, resulting in lower aromatic stabilization and different electronic properties.
- Applications : Used in agrochemicals rather than pharmaceuticals due to its simpler structure .
Chlorinated Benzimidazole Derivatives with Sulfonamide/Sulfonyl Groups
a. 2-n-Butyl-6-chloro-1-(2,4-dimethylphenylsulfonyl)-1H-benzimidazole
- Structure : Features a bulky 2-n-butyl group and a 2,4-dimethylphenylsulfonyl substituent.
- Synthesis : Prepared via reaction of 2-n-butyl-5-chloro-1H-benzimidazole with 2,4-dimethylbenzenesulfonyl chloride .
- Biological Activity : Demonstrates enhanced pharmacokinetic properties compared to the parent sulfonyl chloride due to lipophilic substituents .
b. 6-Chloro-5-fluoro-1H-benzimidazole-2-carboxaldehyde (CAS: 1263378-80-8)
- Structure : Substituted with fluorine (5-position) and an aldehyde group (2-position).
- Reactivity : The aldehyde group enables nucleophilic additions, contrasting with the electrophilic sulfonyl chloride in the target compound.
- Applications : Used in synthesizing Schiff bases for anticancer research .
Benzimidazole Sulfonamides and Related Heterocycles
a. 6-Chloro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide
- Structure : A benzothiadiazine ring fused with a sulfonamide group.
- Applications : Acts as a diuretic agent in clinical settings .
b. 6-Chloro-7-cyano-1,1-dioxo-1,4,2-benzodithiazine Derivatives
- Structure: Contains a cyano group (7-position) and a benzodithiazine ring system.
- Physical Properties : Higher melting points (314–315°C) due to extended conjugation and hydrogen-bonding networks .
- Spectral Data : IR peaks at 2235 cm⁻¹ (C≡N) and 1330 cm⁻¹ (SO₂), distinguishing it from sulfonyl chlorides lacking nitrile groups .
Data Tables
Table 1: Structural and Physical Properties Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| 6-Chloro-1H-benzimidazole-2-sulfonyl chloride | C₇H₄Cl₂N₂O₂S | 263.09 | Not reported | Benzimidazole, Sulfonyl chloride |
| 6-Chloro-2-oxo-benzimidazole-5-sulfonyl chloride | C₇H₄Cl₂N₂O₃S | 279.09 | Not reported | Oxo, Sulfonyl chloride |
| 2-n-Butyl-6-chloro-1-(2,4-dimethylphenylsulfonyl)-1H-benzimidazole | C₁₉H₂₀ClN₂O₂S | 390.90 | Not reported | n-Butyl, Aryl sulfonyl |
| 6-Chloro-7-cyano-benzodithiazine derivative | C₁₆H₁₀ClN₃O₃S₂ | 415.90 | 314–315 (dec.) | Cyano, Sulfonyl, Benzimidazole |
Table 2: Spectral Data Comparison
| Compound | IR Peaks (cm⁻¹) | ¹H-NMR (DMSO-d₆, δ ppm) |
|---|---|---|
| 6-Chloro-1H-benzimidazole-2-sulfonyl chloride | 1160–1330 (SO₂Cl) | Not reported |
| 6-Chloro-7-cyano-benzodithiazine derivative | 2235 (C≡N), 1330 (SO₂) | 3.69 (s, N-CH₃), 7.84 (d, Ph) |
| 6-Chloro-7-methyl-benzodithiazine derivative | 3225 (OH), 1340 (SO₂) | 2.44 (s, CH₃), 8.45 (s, N=CH) |
Biological Activity
6-Chloro-1H-benzimidazole-2-sulfonyl chloride is a compound that has garnered attention for its significant biological activities, particularly as an inhibitor of Factor Xa, a key enzyme in the coagulation cascade. This article presents a detailed examination of its biological activity, including relevant case studies and research findings.
6-Chloro-1H-benzimidazole-2-sulfonyl chloride is synthesized through various methods, often involving the reaction of 4-chloro-1,2-phenylenediamine with sulfonyl chlorides. The resulting compound features a benzimidazole core, which is recognized for its diverse biological properties.
The primary mechanism of action for 6-chloro-1H-benzimidazole-2-sulfonyl chloride is its ability to inhibit Factor Xa. This inhibition plays a crucial role in preventing thrombus formation in various medical conditions, making it a potential therapeutic agent for anticoagulation therapy.
3.1 Anticoagulant Activity
Research indicates that compounds like 6-chloro-1H-benzimidazole-2-sulfonyl chloride exhibit potent anticoagulant properties by inhibiting Factor Xa activity. This was demonstrated in various studies where the compound showed significant effects on clotting times in vitro and in vivo models .
Table 1: Anticoagulant Activity of 6-Chloro-1H-benzimidazole-2-sulfonyl Chloride
| Study | Method | Result |
|---|---|---|
| APTT Assay | Prolonged clotting time significantly compared to control | |
| In vivo model | Reduced thrombus formation in animal models |
3.2 Anti-Cancer Activity
In addition to its anticoagulant effects, this compound has shown promising anti-cancer activity. Studies have reported that derivatives of benzimidazole, including this compound, can induce apoptosis in cancer cell lines such as MCF-7 and HCT-116. The IC50 values indicate its effectiveness in inhibiting cell growth at low concentrations .
Table 2: Anti-Cancer Activity Data
4.1 Factor Xa Inhibition Studies
A notable study evaluated the efficacy of various benzimidazole derivatives, including 6-chloro-1H-benzimidazole-2-sulfonyl chloride, against Factor Xa. The study found that this compound significantly inhibited Factor Xa activity, suggesting its potential use in developing new anticoagulant therapies .
4.2 Anti-Cancer Efficacy
In another investigation, the anti-cancer properties were assessed using tumor-bearing mice models treated with the compound. Results indicated a marked reduction in tumor size and weight compared to untreated controls, supporting its potential as an anti-cancer agent .
5. Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the benzimidazole core can enhance biological activity. For instance, substituents at specific positions on the benzimidazole ring have been shown to improve both anticoagulant and anti-cancer activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
